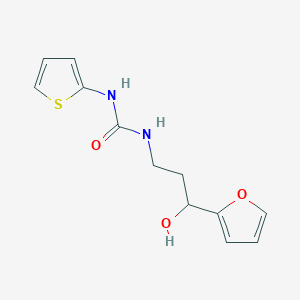![molecular formula C19H18N4O2 B2714920 1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea CAS No. 2319636-32-1](/img/structure/B2714920.png)
1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BIPU, and it has been found to have a wide range of applications in various fields of study.
科学的研究の応用
Complexation-Induced Unfolding of Heterocyclic Ureas
- Research Focus : This study explored the conformational behaviors of heterocyclic ureas, including their ability to form multiply hydrogen-bonded complexes. It provided insights into the fundamental properties of these compounds, which could be relevant for understanding the behavior of similar ureas, such as "1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea" (Corbin et al., 2001).
Thermal Latent Initiators in Polymerization
- Research Focus : The study on N-aryl-N′-pyridyl ureas as thermal latent initiators in the ring-opening polymerization of epoxide provides a perspective on how such urea compounds can be applied in polymer chemistry. This could have implications for the use of "this compound" in similar contexts (Makiuchi et al., 2015).
Synthesis and Structure of Carbamoylated 2-Phenylaminopyridines
- Research Focus : The synthesis and structural study of carbamoylated 2-phenylaminopyridines, a class of compounds closely related to the compound , can provide valuable insights into the synthetic pathways and structural characteristics of similar ureas (Mørkved, 1986).
In Vitro and In Vivo Metabolism of Soluble Epoxide Hydrolase Inhibitors
- Research Focus : Research on the metabolism of soluble epoxide hydrolase inhibitors, including urea-based compounds, can inform the potential biomedical applications and metabolic pathways of similar urea compounds (Wan et al., 2019).
Ureas as Anticancer Agents
- Research Focus : Studies on urea derivatives, like AKF-D52, in the context of lung cancer treatment, demonstrate the potential therapeutic applications of urea compounds in oncology. This could suggest similar potential for "this compound" in cancer research (Gil et al., 2021).
Detection of Urine Metabolites
- Research Focus : The determination of specific metabolites in urine using urea compounds can shed light on the diagnostic applications of similar compounds in biomedical research (Muskiet et al., 1978).
作用機序
Target of action
The compound “1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea” contains a urea linkage, which is often used in the protection/deprotection of amino groups . Therefore, it’s possible that this compound could interact with proteins or enzymes that have free amino groups.
Mode of action
The urea linkage in “1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea” is chemically stable under acidic, alkaline, and aqueous conditions . This stability could allow the compound to remain intact in various biological environments and interact with its targets.
Action environment
The action of “1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea” could be influenced by various environmental factors, such as pH and the presence of other molecules. The urea linkage in the compound is stable under acidic, alkaline, and aqueous conditions, which suggests that it could be active in a variety of biological environments .
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-25-18-5-3-2-4-16(18)23-19(24)22-13-14-6-11-21-17(12-14)15-7-9-20-10-8-15/h2-12H,13H2,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALSGJCUWNYZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

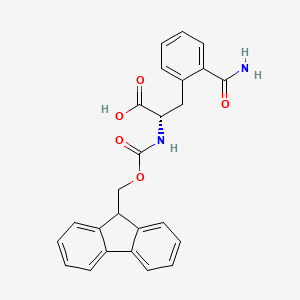
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(methylsulfonyl)piperidine](/img/structure/B2714839.png)
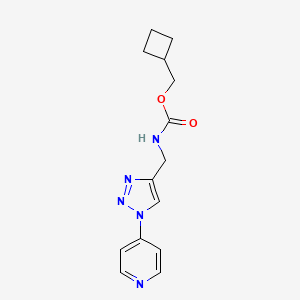
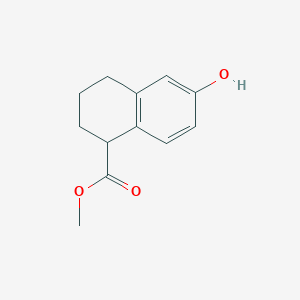


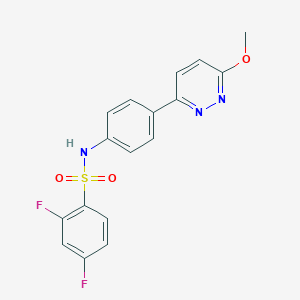
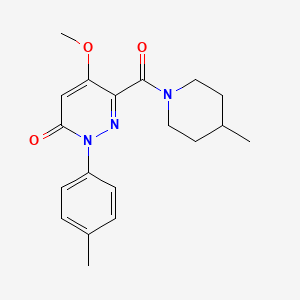
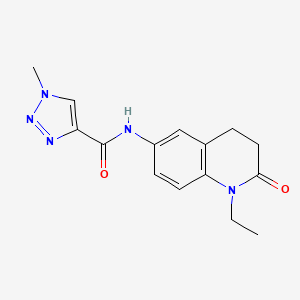
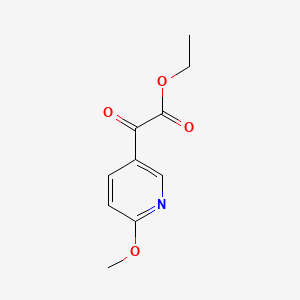
![2-(2-Hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2714853.png)
![Ethyl 5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2714855.png)

